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Cyclopentadienyl titanium trichloride

Cat. No.: B8495237
M. Wt: 219.31 g/mol
InChI Key: QOXHZZQZTIGPEV-UHFFFAOYSA-K
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Description

Significance in Transition Metal Chemistry and Catalysis

The significance of mono-cyclopentadienyl titanium(IV) complexes stems from the stabilizing influence of the cyclopentadienyl (B1206354) ligand, which allows for the isolation and study of highly reactive titanium centers. pageplace.de The Cp ligand acts as a spectator ligand, remaining bonded to the metal while allowing for chemical transformations to occur at the other coordination sites. numberanalytics.com This stability is crucial for their role in catalysis.

These complexes, particularly Cyclopentadienyl titanium trichloride (B1173362), are important precursors for catalysts in olefin polymerization. numberanalytics.comguidechem.com They are components of Ziegler-Natta type catalytic systems, which are used industrially to produce polymers like polyethylene. wikipedia.org The high electrophilicity and Lewis acidity of compounds like CpTiCl₃, which has an electron count of 12, make them highly reactive towards nucleophiles and effective catalyst initiators. wikipedia.orgwikipedia.org Their utility extends to various organic transformations, where they serve as reagents for C-C bond formation and other coupling reactions. guidechem.com The ability to modify the cyclopentadienyl ring and the other ligands allows for fine-tuning of the complex's steric and electronic properties, thereby controlling its catalytic activity and selectivity. mdpi.com

Overview of Structural Features and Coordination Geometry

Mono-cyclopentadienyl titanium(IV) complexes, exemplified by Cyclopentadienyl titanium trichloride, typically adopt a characteristic "piano stool" geometry. wikipedia.orgwikipedia.org In this arrangement, the planar cyclopentadienyl ring forms the "seat" of the stool, bonded to the titanium atom in a π-fashion (η⁵-coordination), meaning all five carbon atoms of the ring are bonded to the metal. numberanalytics.com The three other ligands, such as the chloride atoms in CpTiCl₃, form the "legs" of the stool.

Properties of this compound

This compound is an orange, crystalline solid that is sensitive to moisture. wikipedia.org Its physical and chemical properties are well-documented.

Table 1: Physical Properties of this compound

Property Value
Chemical Formula C₅H₅Cl₃Ti
Molar Mass 219.31 g·mol⁻¹ wikipedia.org
Appearance Orange solid wikipedia.org
Melting Point 210 °C (410 °F; 483 K) wikipedia.org

Research Findings on this compound

Research has established several key methods for the synthesis of this compound. The most common laboratory preparation involves a redistribution reaction between titanocene (B72419) dichloride and titanium tetrachloride. wikipedia.orgacs.org

(C₅H₅)₂TiCl₂ + TiCl₄ → 2 (C₅H₅)TiCl₃ wikipedia.org

Another documented synthesis route is the cleavage of titanocene dichloride using chlorine. acs.org The compound's reactivity is characterized by its electrophilic nature. wikipedia.org It readily reacts with alcohols to form alkoxide complexes and forms adducts with Lewis bases like phosphines. wikipedia.orgacs.org Reduction of CpTiCl₃ with zinc powder yields the polymeric titanium(III) species, (cyclopentadienyl)titanium dichloride. wikipedia.org

Table 2: Selected Reactions of this compound

Reactant Product Reaction Type
Alcohols (ROH) Alkoxide Complexes (e.g., C₅H₅TiCl₂OR) Substitution acs.org
Zinc (Zn) (C₅H₅)TiCl₂ (polymeric) Reduction wikipedia.org
Trimethylphosphine (B1194731) (P(CH₃)₃) C₅H₅TiCl₃(P(CH₃)₃) Adduct Formation wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5Cl3Ti B8495237 Cyclopentadienyl titanium trichloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5Cl3Ti

Molecular Weight

219.31 g/mol

IUPAC Name

cyclopenta-1,3-diene;titanium(4+);trichloride

InChI

InChI=1S/C5H5.3ClH.Ti/c1-2-4-5-3-1;;;;/h1-5H;3*1H;/q-1;;;;+4/p-3

InChI Key

QOXHZZQZTIGPEV-UHFFFAOYSA-K

Canonical SMILES

[CH-]1C=CC=C1.[Cl-].[Cl-].[Cl-].[Ti+4]

Origin of Product

United States

Synthetic Methodologies for Cyclopentadienyl Titanium Trichloride and Its Derivatives

Traditional Preparative Routes

Early synthetic methods for CpTiCl₃ relied on the manipulation of more complex organotitanium precursors or direct, though sometimes inefficient, ligand transfer reactions.

One of the primary and most established methods for synthesizing cyclopentadienyl (B1206354) titanium trichloride (B1173362) is through a redistribution reaction. acs.org This process involves reacting bis(cyclopentadienyl)titanium dichloride (Cp₂TiCl₂) with titanium tetrachloride (TiCl₄). acs.orgwikipedia.org The reaction effectively redistributes the cyclopentadienyl (Cp) ligands, resulting in the formation of two equivalents of the mono-cyclopentadienyl product. wikipedia.org This equilibrium-driven reaction represents a straightforward route to the target compound from readily available starting materials. acs.org

Reaction Data: Redistribution Synthesis

Reactant 1Reactant 2ProductStoichiometry
Bis(cyclopentadienyl)titanium Dichloride (Cp₂TiCl₂)Titanium Tetrachloride (TiCl₄)Cyclopentadienyl titanium Trichloride (CpTiCl₃)1:1 → 2

An alternative traditional approach involves the cleavage of one of the cyclopentadienyl rings from bis(cyclopentadienyl)titanium dichloride. This can be accomplished by reacting Cp₂TiCl₂ with a cleaving agent such as thionyl chloride (SOCl₂) or chlorine. acs.orgwikipedia.org When chlorine is used, it readily attacks the Cp₂TiCl₂ molecule to yield CpTiCl₃ and other byproducts. acs.org Similarly, treatment with TiCl₄ can also be considered a method to remove a Cp ligand. wikipedia.org

While alkali metal cyclopentadienyl reagents are common cyclopentadienyl donors in organometallic synthesis, the direct reaction of sodium cyclopentadienide (B1229720) (CpNa) with titanium tetrachloride is not an effective route for producing CpTiCl₃. tandfonline.comresearchgate.net Research has shown that this reaction predominantly yields bis(cyclopentadienyl)titanium dichloride (Cp₂TiCl₂), the double-substitution product, rather than the desired mono-substituted CpTiCl₃. tandfonline.comresearchgate.net The high reactivity of CpNa favors the formation of the thermodynamically stable Cp₂TiCl₂. This makes sodium cyclopentadienide an unsuitable Cp donor for the direct, high-yield synthesis of this compound. tandfonline.com

Comparative Reactions: Cyclopentadienyl Donors

Cp DonorTitanium SourcePrimary ProductSuitability for CpTiCl₃ Synthesis
Sodium Cyclopentadienide (CpNa)TiCl₄Bis(cyclopentadienyl)titanium Dichloride (Cp₂TiCl₂)Unsuitable tandfonline.comresearchgate.net
Trimethylsilyl (B98337) cyclopentadiene (B3395910) (CpSiMe₃)TiCl₄This compound (CpTiCl₃)Suitable tandfonline.comresearchgate.net

Advanced and Modified Synthetic Approaches

To overcome the limitations of traditional methods, more refined synthetic strategies have been developed. These advanced routes offer better control over the reaction, leading to higher yields and purity of the final product.

A significant improvement in the synthesis of CpTiCl₃ involves the use of silylated cyclopentadienyl donors, such as trimethylsilyl cyclopentadiene (CpSiMe₃). tandfonline.comresearchgate.net The reaction between CpSiMe₃ and TiCl₄ proceeds smoothly and rapidly to produce CpTiCl₃ in high yield. tandfonline.comresearchgate.net This method is more efficient than using CpNa because the silyl (B83357) group acts as a better leaving group in this context, facilitating the transfer of a single Cp ring. researchgate.net This approach has also been extended to synthesize derivatives, such as indenyltitanium trichloride (IndTiCl₃) from trimethylsilyl indene (B144670) (IndSiMe₃) and TiCl₄. tandfonline.comresearchgate.net

An indirect, multi-step synthesis provides another advanced route to cyclopentadienyl titanium trichlorides. google.com This method involves first preparing a cyclopentadienyl titanium trialkoxide intermediate. This is typically achieved by treating a lithiated cyclopentadiene or indene compound with a chloro titanium trialkoxide, such as ClTi(OR)₃. google.com In the subsequent step, the resulting cyclopentadienyl titanium trialkoxide is treated with a halogenating agent. google.com Suitable halogenating agents include silicon tetrachloride (SiCl₄), aluminum trichloride (AlCl₃), or boron trichloride (BCl₃), which convert the trialkoxide into the desired this compound. google.com This method avoids some of the difficulties associated with other preparative routes, such as the removal of challenging byproducts. google.com

Two-Step Synthesis via Trialkoxide Intermediate

StepReactantsProduct
1. Alkoxide Formation Lithiated Cyclopentadiene + Chloro titanium trialkoxide (ClTi(OR)₃)Cyclopentadienyl titanium trialkoxide (CpTi(OR)₃) google.com
2. Halogenation Cyclopentadienyl titanium trialkoxide (CpTi(OR)₃) + Halogenating Agent (e.g., SiCl₄)This compound (CpTiCl₃) google.com

Synthesis of Substituted Cyclopentadienyl Titanium Trichlorides (e.g., Pentamethylthis compound, Trisubstituted Derivatives)

The synthesis of substituted cyclopentadienyl titanium trichlorides allows for the modification of the ligand's steric and electronic properties, which in turn influences the chemical behavior of the resulting titanium complex.

Pentamethylthis compound (Cp*TiCl₃)

A prominent example of a substituted derivative is (Pentamethylcyclopentadienyl)titanium trichloride (CpTiCl₃). This organotitanium compound is a solid, typically orange in color, and adopts a "piano stool" geometry. wikipedia.orghandwiki.org One of the earliest and most common synthetic routes involves the reaction of lithium pentamethylcyclopentadienide (LiCp) with titanium tetrachloride (TiCl₄). wikipedia.orghandwiki.org

Another reported method is the direct reaction of pentamethylcyclopentadiene (CpH) with titanium tetrachloride, which can produce yields in the range of 70-80%. ontosight.ai This process often utilizes solvents like dichloromethane (B109758) and requires careful management of reaction temperature and pressure to achieve the desired product. ontosight.ai CpTiCl₃ serves as a crucial intermediate in the synthesis of other organometallic compounds, such as decamethyltitanocene dichloride. wikipedia.orghandwiki.org

Trisubstituted Cyclopentadienyl Titanium Trichlorides

Research has also focused on the synthesis of titanium trichloride complexes featuring 1,2,3-trisubstituted cyclopentadienyl ligands. These substitutions allow for fine-tuning of the catalyst's properties for specific applications, such as the polymerization of styrene. psu.edu

Two primary strategies have been employed for the synthesis of these compounds:

Reaction of a lithiated 1,2,3-trisubstituted cyclopentadienide with chlorotrimethylsilane (B32843) (Me₃SiCl), followed by the addition of titanium tetrachloride (TiCl₄). psu.eduresearchgate.net

Reaction of a 1,2,3-trisubstituted cyclopentadiene with tetrakis(dimethylamido)titanium (Ti(NMe₂)₄), followed by treatment with either chlorotrimethylsilane or dichlorodimethylsilane (B41323) (Me₂SiCl₂). psu.eduresearchgate.net

These methods have successfully produced a variety of trisubstituted derivatives in reasonable yields. psu.eduresearchgate.net The specific nature of the substituents (e.g., alkyl vs. phenyl groups) on the cyclopentadienyl ring has been shown to significantly affect the catalytic activity of the resulting titanium complexes in polymerization reactions. psu.edu

Table 1: Synthesis of Substituted Cyclopentadienyl Titanium Trichlorides

Derivative NameSubstituent PatternSynthetic ReactantsReference
(Pentamethylcyclopentadienyl)titanium trichloridePentamethylLithium pentamethylcyclopentadienide + Titanium tetrachloride wikipedia.orghandwiki.org
(Pentamethylcyclopentadienyl)titanium trichloridePentamethylPentamethylcyclopentadiene + Titanium tetrachloride ontosight.ai
(1,3-dimethyl-2-n-butylcyclopentadienyl)titanium trichloride1,2,3-TrisubstitutedLithiated cyclopentadienide + Me₃SiCl, then TiCl₄ psu.eduresearchgate.net
(1,3-dimethyl-2-t-butylcyclopentadienyl)titanium trichloride1,2,3-TrisubstitutedLithiated cyclopentadienide + Me₃SiCl, then TiCl₄ psu.eduresearchgate.net
(1,3-diphenyl-2-n-butylcyclopentadienyl)titanium trichloride1,2,3-TrisubstitutedCyclopentadiene + Ti(NMe₂)₄, then Me₃SiCl or Me₂SiCl₂ psu.eduresearchgate.net
(1,3-dimethyl-2-phenylcyclopentadienyl)titanium trichloride1,2,3-TrisubstitutedCyclopentadiene + Ti(NMe₂)₄, then Me₃SiCl or Me₂SiCl₂ psu.eduresearchgate.net
(1,2,3-triphenylcyclopentadienyl)titanium trichloride1,2,3-TrisubstitutedCyclopentadiene + Ti(NMe₂)₄, then Me₃SiCl or Me₂SiCl₂ psu.eduresearchgate.net

Mechanochemical Synthesis Approaches for Cyclopentadienyl Titanium tert-Butoxy (B1229062) Halide Derivatives

Mechanochemical synthesis, which involves inducing reactions through mechanical energy such as grinding or milling, presents a solvent-free alternative to traditional solution-based methods. nih.gov This approach has been successfully applied to the preparation of cyclopentadienyl titanium tert-butoxy halide derivatives of the general formula CpₓTiXᵧ(OᵗBu)₄₋₍ₓ₊ᵧ₎ (where X = Cl, Br). nih.govresearchgate.netacs.org

A key advantage of mechanochemistry is the ability to achieve high concentrations of reagents in the solid state, which can lead to significantly faster reaction times compared to solution-phase synthesis. nih.gov

For the synthesis of chloride derivatives , bis(cyclopentadienyl)titanium dichloride (Cp₂TiCl₂) is a common starting material. nih.govresearchgate.net For instance, the exclusive formation of Cp₂TiCl(OᵗBu) was achieved by grinding Cp₂TiCl₂ with an equimolar ratio of potassium tert-butoxide (K[OᵗBu]) in a planetary mill. acs.org

For the synthesis of bromide derivatives , a multicomponent approach is used, typically involving the milling of a mixture of lithium cyclopentadienide (LiCp), titanium tetrabromide (TiBr₄), and lithium tert-butoxide (Li[OᵗBu]). nih.govresearchgate.netacs.org A crucial aspect of this method is that the stoichiometry of the initial reagents directly dictates the major product formed. nih.govresearchgate.netacs.org By adjusting the ratios of the starting materials, specific target molecules such as CpTiBr₂(OᵗBu) and CpTiBr(OᵗBu)₂ can be synthesized. acs.org

The resulting tert-butoxy derivatives are noted for their nearly linear Ti–O–C bond angles (greater than 170°), which is indicative of significant Ti–O π-bonding. nih.gov

Table 2: Mechanochemical Synthesis of Cyclopentadienyl Titanium tert-Butoxy Halides

Target ProductHalide (X)Starting MaterialsStoichiometric RatioReference
Cp₂TiCl(OᵗBu)ChlorideCp₂TiCl₂ + K[OᵗBu]1:1 acs.org
CpTiBr₂(OᵗBu)BromideTiBr₄ + Li[OᵗBu] + LiCp1:1:1 acs.org
CpTiBr(OᵗBu)₂BromideTiBr₄ + Li[OᵗBu] + LiCp1:2:1 acs.org

Reactivity and Reaction Pathways of Cyclopentadienyl Titanium Trichloride

Lewis Acidic Character and Adduct Formation

The titanium atom in cyclopentadienyl (B1206354) titanium trichloride (B1173362) is electron-deficient, rendering the compound a potent Lewis acid. This acidity is a cornerstone of its chemical behavior, leading to the formation of stable adducts with a variety of Lewis bases.

Due to its electrophilic nature, cyclopentadienyl titanium trichloride readily reacts with alcohols to form alkoxide complexes. wikipedia.org This reaction proceeds through the displacement of one or more chloride ligands by the alkoxy group (-OR) from the alcohol. For example, it reacts with methanol (B129727) and 2,2-dimethyl-1,3-propanediol to yield the corresponding monoester and diester, respectively. acs.org These alkoxide derivatives are themselves subject to hydrolysis. acs.org

Further evidence of the Lewis acidic character of this compound is its ability to form adducts with various Lewis bases, including phosphine (B1218219) ligands. wikipedia.org For instance, it reacts with trimethylphosphine (B1194731) to form the adduct (C₅H₅)TiCl₃(P(CH₃)₃). wikipedia.org The formation of such adducts highlights the compound's capacity to accept electron density from donor molecules.

Reduction Chemistry

The titanium center in this compound exists in the +4 oxidation state, making the compound susceptible to reduction to lower oxidation states, primarily Ti(III). This reduction chemistry is a key aspect of its reactivity, enabling the synthesis of a variety of titanium(III) derivatives.

Reduction of this compound can lead to the formation of titanium(III) species. A notable example is the synthesis of the polymeric Ti(III) derivative, (cyclopentadienyl)titanium dichloride, through reduction with zinc powder. wikipedia.org

Various reducing agents can be employed to reduce this compound. As mentioned, zinc powder is effective in producing (cyclopentadienyl)titanium dichloride. wikipedia.org Another example is the reaction with cobaltocene, which results in the formation of a salt containing the [(C₅H₅)TiCl₃]⁻ anion and the cobaltocenium cation. wikipedia.org

Reducing AgentProduct
Zinc PowderPolymeric (Cyclopentadienyl)titanium Dichloride
Cobaltocene[(C₅H₅)₂Co]⁺[(C₅H₅)TiCl₃]⁻

The reduction of monocyclopentadienyltitanium(IV) trichloride complexes can also be utilized to synthesize monocyclopentadienyltitanium(III) complexes featuring hydridoborato ligands. ub.eduacs.org For example, the reaction of [Ti(η⁵-C₅H₅₋ₙMeₙ)Cl₃] with an excess of lithium borohydride (B1222165) (LiBH₄) yields dimeric titanium(III) derivatives of the form [{Ti(η⁵-C₅H₅₋ₙMeₙ)(BH₄)(μ-BH₄)}₂]. acs.org This synthetic route provides access to a range of titanium(III) bis(hydridoborato) complexes. ub.edu

Starting MaterialReducing AgentProduct
[Ti(η⁵-C₅H₅₋ₙMeₙ)Cl₃]LiBH₄[{Ti(η⁵-C₅H₅₋ₙMeₙ)(BH₄)(μ-BH₄)}₂]

Halide Exchange Reactions

Direct halide exchange reactions starting from this compound (CpTiCl₃) are not extensively documented. Instead, the bromo and iodo analogues are typically prepared via alternative synthetic routes using different titanium tetrahalide precursors. Additionally, mixed halide species can be generated through cleavage of larger titanocene (B72419) complexes.

One documented method to produce a mixed bromide-chloride species involves the cleavage of a bis(cyclopentadienyl) ligand framework. The reaction of bis(cyclopentadienyl)titanium dichloride with bromine results in the formation of cyclopentadienyltitanium bromide dichloride. This reaction demonstrates the stability of the single cyclopentadienyl-titanium bond under specific halogenating conditions.

For the synthesis of the fully substituted tribromide and triiodide analogues, a common method involves the reaction of a cyclopentadienyl source with the corresponding titanium(IV) tetrahalide. Specifically, magnesium cyclopentadienide (B1229720) is treated with either titanium tetrabromide (TiBr₄) or titanium tetraiodide (TiI₄) to yield cyclopentadienyl titanium tribromide (CpTiBr₃) and cyclopentadienyl titanium triiodide (CpTiI₃), respectively.

Table 1: Synthesis of Cyclopentadienyl Titanium Halide Analogues

Starting Material(s) Reagent Product Reference
Bis(cyclopentadienyl)titanium dichloride Bromine (Br₂) Cyclopentadienyltitanium bromide dichloride (CpTiBrCl₂)
Magnesium cyclopentadienide, Titanium tetrabromide (TiBr₄) - Cyclopentadienyl titanium tribromide (CpTiBr₃)

Hydrolytic Transformations and Reconversion Pathways

This compound is highly sensitive to moisture and undergoes a stepwise hydrolysis process upon exposure to water. The initial hydrolysis product is a dimeric, oxo-bridged species, bis(cyclopentadienyl titanium dichloride) oxide, formulated as (CpTiCl₂)₂O. This reaction involves the elimination of two molecules of hydrogen chloride.

If the hydrolysis is allowed to proceed further under more forcing conditions, such as in refluxing acetone (B3395972) containing water, a more profound transformation occurs. This leads to the formation of a polymeric material, cyclopentadienyl titanium oxochloride, with the general formula (CpTiClO)n, where 'n' is greater than or equal to three. This step involves the elimination of another molecule of hydrogen chloride per titanium center.

A key aspect of this hydrolytic pathway is its reversibility. Both the intermediate dimeric oxide and the final polymeric product can be converted back to the parent this compound. This reconversion is achieved by treating the hydrolysis products with anhydrous hydrogen chloride (HCl), which effectively reverses the condensation process by cleaving the Ti-O-Ti linkages and re-forming the Ti-Cl bonds.

Table 2: Hydrolysis and Reconversion Reactions of CpTiCl₃

Reaction Stage Reactant(s) Product(s) Byproduct Reference
Initial Hydrolysis 2 CpTiCl₃ + H₂O (CpTiCl₂)₂O 2 HCl
Further Hydrolysis (CpTiCl₂)₂O + (n-1)H₂O n(CpTiClO) n HCl

Ligand Modification and Derivatization (e.g., Phenoxido-Amino, Phenoxy-Amido, Phenoxy-Alkoxo Ligands)

The reactivity of the Ti-Cl bonds in this compound allows for the substitution of chloride ligands with various mono- and bidentate anionic ligands, including those containing phenoxide moieties linked to other donor atoms. These reactions typically proceed via salt metathesis with the alkali metal salt of the desired ligand or by reaction with the protonated ligand in the presence of a base to neutralize the eliminated HCl.

Research has demonstrated the synthesis of half-sandwich titanium complexes featuring bidentate [O, N] donor ligands derived from Schiff bases. For example, this compound reacts with Schiff base ligands, such as those derived from the condensation of salicylaldehyde (B1680747) and various primary amines (e.g., N-(salicylidene)aniline), in the presence of a base like triethylamine. In these reactions, two chloride ligands are displaced to form neutral, five-coordinate complexes of the type [CpTi(L)Cl], where L represents the dianionic Schiff base ligand coordinated through the phenoxide oxygen and the imine nitrogen.

Similarly, phenoxy-amido ligands can be introduced. The reaction of this compound with the sodium salt of ligands like N-(2-hydroxyphenyl)benzamide leads to the substitution of chloride ions. Depending on the stoichiometry, this can result in complexes where one or more chlorides are replaced by the bidentate phenoxy-amido ligand, which coordinates to the titanium center through both the phenolate (B1203915) oxygen and the amido nitrogen atoms.

The synthesis of cyclopentadienyl titanium complexes containing phenoxy-alkoxo ligands follows a similar strategy. A ligand containing both a phenol (B47542) and an alcohol functional group, often held in a specific geometry by a molecular backbone, can be deprotonated to form a dianion. Subsequent reaction with this compound results in the formation of a chelate complex, with the ligand coordinating through the phenoxide and alkoxide oxygen atoms.

Table 3: Examples of Ligand Modification Reactions

Ligand Type Example Ligand Precursor Product Type Description
Phenoxido-Amino (via Imine) N-(salicylidene)aniline [CpTi(salicylidene-anilinato)Cl] Reaction with the Schiff base in the presence of a base leads to a five-coordinate complex with a bidentate [O, N] ligand.
Phenoxy-Amido N-(2-hydroxyphenyl)benzamide [CpTi(phenoxy-amido)Cl₂] or related species Salt metathesis with the deprotonated ligand results in a chelate complex coordinated through the phenolate and amide donors.

Catalytic Applications of Cyclopentadienyl Titanium Trichloride

Other Catalytic Reactions in Organic Synthesis

Cyclopentadienyl (B1206354) titanium trichloride (B1173362) (CpTiCl₃) extends its catalytic utility beyond polymerization to a variety of other important transformations in organic synthesis. Its unique electronic and steric properties allow it to participate in dehydroxylation, dehalogenation, Lewis acid-catalyzed reactions, and a range of carbon-carbon bond-forming processes.

Dehydroxylation and Dehalogenation Transformations

Cyclopentadienyl titanium trichloride has been identified as a reagent capable of facilitating both dehydroxylation and dehalogenation reactions. acs.org These transformations are fundamental in organic synthesis for the removal of hydroxyl and halogen functional groups, respectively.

In the realm of dehydroxylation, research has demonstrated the efficacy of titanium catalysts in the direct removal of hydroxyl groups from alcohols. A notable example involves a titanium-catalyzed direct dehydroxylation of tertiary aliphatic alcohols, which proceeds under mild conditions. organic-chemistry.orgnih.gov This method exhibits a broad tolerance for various functional groups, including primary alkyl chlorides and carbonyl groups, and allows for the selective dehydroxylation of tertiary alcohols in diols. organic-chemistry.org A study on this transformation utilized the pentamethylcyclopentadienyl analogue, Cp*TiCl₃, in combination with a silane (B1218182) and a reducing agent to achieve high yields. organic-chemistry.org The proposed mechanism for this type of reaction involves the generation of a carbon radical through a titanium-catalyzed process, followed by a hydrogen atom transfer. organic-chemistry.org

While specific mechanistic details and a broad range of examples for dehalogenation directly catalyzed by CpTiCl₃ are not as extensively documented in readily available literature, its utility in such transformations has been noted. acs.org The capacity of titanium complexes to catalyze the boration of alkyl halides, which involves the cleavage of a carbon-halogen bond, further underscores the potential of titanium-based systems in dehalogenation-type processes. bohrium.comresearchgate.netnih.gov

Lewis Acid Catalysis in Halogenation Reactions (e.g., Fluorination and Chlorination of Beta-Ketoesters)

The electrophilic nature of the titanium center in this compound allows it to function as an effective Lewis acid catalyst. This property has been successfully exploited in the α-halogenation of β-ketoesters. Specifically, CpTiCl₃ has been shown to catalyze both the fluorination and chlorination of these substrates.

In the context of fluorination, CpTiCl₃ has been employed as a milder Lewis acid catalyst compared to titanium tetrachloride (TiCl₄). For certain substrates prone to ester group cleavage under harsher conditions, CpTiCl₃ promotes a clean and selective monofluorination. This highlights the tunability of the catalytic system by modifying the cyclopentadienyl ligand.

Similarly, CpTiCl₃ also catalyzes the chlorination of β-ketoesters using N-chlorosuccinimide or N-chlorosulfonamides as the chlorine source. The Lewis acid-catalyzed approach to the halogenation of β-ketoesters provides a valuable alternative to radical or uncatalyzed reaction pathways. The development of asymmetric catalysis in this area has also been a focus, with chiral titanium-TADDOLate complexes being used for enantioselective fluorinations. nih.govnih.govresearchgate.nettum.dersc.org

Below is a table summarizing the catalytic performance of CpTiCl₃ in the fluorination of a β-ketoester:

SubstrateHalogenating AgentCatalystYield (%)Selectivity (mono:di)
Ethyl 2-chloro-3-oxo-3-phenylpropanoateF-TEDA-BF₄CpTiCl₃>95>20:1

Data sourced from studies on Lewis acid-catalyzed halogenations.

Hydrogenation, Hydrosilylation, and Hydrometallation of Unsaturated Derivatives

While titanium complexes are known to catalyze the hydrogenation, hydrosilylation, and hydrometallation of unsaturated compounds, the majority of well-documented examples involve bis(cyclopentadienyl)titanium derivatives, such as Cp₂TiCl₂ and its reduced forms. researchgate.netorganic-chemistry.orgnih.gov The application of monothis compound (CpTiCl₃) in these specific transformations is less common.

For hydrogenation , the active catalytic species are often believed to be Ti(III) hydrides, which are typically generated from Cp₂TiCl₂. researchgate.net There is limited direct evidence in the surveyed literature for the use of CpTiCl₃ as a primary catalyst for the hydrogenation of simple alkenes or alkynes.

In hydrosilylation , the addition of a Si-H bond across a double or triple bond, titanocene (B72419) dichloride-based systems are also the more predominantly reported catalysts. organic-chemistry.org

Regarding hydrometallation , a notable application involving a derivative of CpTiCl₃ is the [2+2+2] cyclotrimerization of alkynes. This reaction is catalyzed by a low-valent titanium species generated in situ from the reduction of CpTiCl₃ (or its alkoxide analogue) with magnesium or zinc powder in the presence of chlorotrimethylsilane (B32843). acs.orgacs.org This transformation involves the formation of new carbon-carbon bonds and can be considered a form of hydrometallation followed by subsequent reaction. The reaction is applicable to a range of alkynes, leading to the formation of substituted benzene (B151609) derivatives.

Alkyne SubstrateCatalyst SystemProductYield (%)
1-HexyneCpTiCl₃/Mg/Me₃SiCl1,2,4-Tri-n-butylbenzene & 1,3,5-Tri-n-butylbenzene78 (70:30 ratio)
PhenylacetyleneCpTiCl₃/Mg/Me₃SiCl1,2,4-Triphenylbenzene & 1,3,5-Triphenylbenzene85 (65:35 ratio)
4-OctyneCpTiCl₃/Mg/Me₃SiClHexa-n-propylbenzene72

Data represents examples from alkyne cyclotrimerization reactions catalyzed by low-valent titanium species derived from CpTiCl₃. acs.org

Titanium-Mediated Oxidation Reactions (e.g., Alkene Epoxidation, Ketone Hydroxylation)

Titanium complexes are well-known catalysts for various oxidation reactions, including the epoxidation of alkenes and the hydroxylation of ketones.

For alkene epoxidation , titanium complexes bearing a cyclopentadienyl-silsesquioxanate ligand, which are derivatives of CpTiCl₃, have been shown to be efficient and selective catalysts for the epoxidation of olefins using aqueous hydrogen peroxide as the oxidant. unl.pt These catalysts are notable for their performance under homogeneous conditions and their ability to epoxidize a range of alkenes, including the challenging substrate 1-octene, with high selectivity towards the corresponding epoxide. unl.pt The catalytic activity is influenced by the steric bulk of the substituents on the silsesquioxane ligand. unl.pt

AlkeneCatalystOxidantSolventYield (%)
CyclooctenePhenyl-substituted Cp-silsesquioxane Ti complexH₂O₂ (35% aq.)Acetonitrile98
1-OctenePhenyl-substituted Cp-silsesquioxane Ti complexH₂O₂ (35% aq.)Acetonitrile91

Data from alkene epoxidation catalyzed by cyclopentadienyl-silsesquioxane titanium complexes. unl.pt

The direct hydroxylation of ketones catalyzed specifically by CpTiCl₃ is not extensively documented. However, titanium enolates, which can be formed from ketones and titanium reagents, are known to react with electrophilic oxygen sources to produce α-hydroxy ketones. This transformation is a key step in the synthesis of various important organic molecules.

Carbon-Carbon Bond Forming Reactions (e.g., Additions to Carbonyls, Nitriles, Alkynes)

This compound serves as a precursor to low-valent titanium species that are highly effective in mediating carbon-carbon bond-forming reactions.

A significant example is the addition to alkynes in the form of [2+2+2] cycloadditions, as mentioned previously. acs.orgacs.org This reaction, catalyzed by a low-valent titanium species generated from CpTiCl₃, allows for the efficient synthesis of substituted aromatic rings from three alkyne molecules. acs.orgacs.org This transformation is a powerful tool for the construction of complex cyclic systems.

While the direct use of CpTiCl₃ for additions to carbonyls and nitriles is not as well-defined as for its bis(cyclopentadienyl) counterparts, titanium(III) species, which can be generated from CpTiCl₃, are known to mediate such reactions. For instance, titanocene(III) chloride (Cp₂TiCl) is known to effect pinacol (B44631) couplings of aldehydes and ketones and to promote Barbier-type reactions. wikipedia.orgsapub.org Similarly, titanium(III)-catalyzed ketone-nitrile couplings have been studied, though these typically employ Cp₂TiCl₂ as the precatalyst. acs.org The electrophilic nature of the titanium center in CpTiCl₃ suggests its potential role in activating carbonyls and nitriles towards nucleophilic attack, although specific catalytic cycles involving CpTiCl₃ for these additions are not prominently featured in the surveyed literature.

Formation of Carbon-Carbon Double Bonds from Carbonyls

The formation of carbon-carbon double bonds from carbonyl compounds, a transformation known as olefination, is a cornerstone of organic synthesis. While titanium-based reagents are famous for this transformation, particularly the Tebbe and Petasis reagents, these are typically derived from titanocene dichloride (Cp₂TiCl₂). wordpress.comtcichemicals.com

The direct application of this compound (CpTiCl₃) as a catalyst or reagent for the olefination of carbonyls is not a widely reported methodology. The McMurry reaction, another well-known titanium-mediated olefination that involves the reductive coupling of two carbonyl compounds, typically utilizes low-valent titanium species generated from titanium trichloride (TiCl₃) or titanium tetrachloride (TiCl₄) and a reducing agent. sapub.org

While CpTiCl₃ is a versatile precursor in titanium chemistry, its primary role in the context of olefination is not well-established in the scientific literature, which favors the use of bis(cyclopentadienyl)titanium systems for generating the reactive titanocene-carbene or related intermediates required for this transformation.

Titanium-Mediated Cyclization Reactions (e.g., Intramolecular Reductive Coupling)

This compound and related titanium complexes have proven to be effective catalysts and reagents in mediating a variety of cyclization reactions, particularly those involving radical intermediates. These transformations are valuable in organic synthesis for the construction of carbocyclic and heterocyclic ring systems. A key strategy in this area is intramolecular reductive coupling, where a titanium species, often in a low oxidation state, facilitates the formation of a carbon-carbon bond between two functional groups within the same molecule.

While much of the research has focused on titanocene dichloride (Cp₂TiCl₂), the principles of these reactions can be extended to other titanium complexes, including this compound. The general mechanism involves the reduction of a Ti(IV) precursor to a more reactive Ti(III) or Ti(II) species. This low-valent titanium complex can then act as a single-electron transfer (SET) agent to a suitable functional group in the substrate, generating a radical anion. This intermediate can then undergo cyclization, followed by further reduction and protonation or other quenching steps to yield the final cyclic product.

An important application of this methodology is in the intramolecular pinacol coupling of dicarbonyl compounds. In these reactions, the titanium reagent reductively couples two carbonyl groups to form a diol, with concomitant formation of the ring. The stereochemical outcome of these reactions can often be controlled by the choice of titanium reagent and reaction conditions.

The versatility of titanium-mediated cyclizations is further demonstrated in radical cyclizations of unsaturated substrates. For instance, a radical generated at one position in a molecule can add intramolecularly to a double or triple bond, forming a new ring. The resulting cyclic radical can then be trapped by a hydrogen atom donor or undergo further transformations. These reactions have been successfully employed in the synthesis of complex natural products. nih.gov

Below is a table summarizing representative examples of titanium-mediated intramolecular cyclization reactions. Although these examples may utilize other titanium precursors, they illustrate the general capability of titanium complexes in facilitating such transformations.

Substrate TypeTitanium Reagent SystemProduct Ring SizeYield (%)Reference
Unsaturated EpoxideCp₂TiCl₂ / Mn575 mdpi.com
Dicarbonyl CompoundTiCl₃ / Zn-Cu685 researchgate.net
Keto-alkeneCp₂TiCl₂ / Zn568 nih.gov
Halo-alkeneTiCl₄ / Mg672 nih.gov

Applications in Photoredox Catalysis (in combination with Organic Photosensitizers)

The integration of titanium catalysis with photoredox catalysis has emerged as a powerful strategy for enabling a wide range of organic transformations. In this dual catalytic system, an organic photosensitizer absorbs visible light and initiates a single-electron transfer (SET) process, which is then coupled with a titanium-mediated reaction. This compound and its derivatives are particularly well-suited for this approach due to their accessible redox states and their ability to engage in radical chemistry.

In a typical catalytic cycle, the organic photosensitizer is excited by visible light to a long-lived triplet state. This excited state can then act as a potent reductant or oxidant. When used as a reductant, it can reduce a Ti(IV) species, such as this compound, to a more reactive Ti(III) species. This in-situ generation of the active titanium catalyst avoids the need for stoichiometric metallic reductants, making the process more sustainable. mdpi.com

The resulting Ti(III) complex can then participate in a variety of chemical transformations. For example, it can promote reductive processes such as dehalogenations or dehydroxylations. rsc.org It can also be used to generate carbon-centered radicals from suitable precursors, which can then undergo addition reactions, cyclizations, or cross-coupling reactions.

A notable example of this synergistic catalysis is the photoredox-mediated pinacol coupling of aldehydes. In this reaction, a red-absorbing organic dye is used to photoreduce a Ti(IV) complex to Ti(III). The Ti(III) species then promotes the reductive coupling of two aldehyde molecules to form a 1,2-diol. This method has been shown to be highly diastereoselective, favoring the formation of the syn diastereomer. unimi.it

The combination of titanium catalysis and photoredox catalysis has also been successfully applied to allylation and propargylation reactions of aldehydes. acs.orgresearchgate.net In these transformations, the photoredox cycle is used to generate the active Ti(III) catalyst, which then mediates the addition of an allyl or propargyl group to the aldehyde.

The following table provides examples of reactions that can be achieved through the combination of titanium catalysis and organic photosensitizers.

Reaction TypeTitanium CatalystOrganic PhotosensitizerSubstrate ScopeKey FeaturesReference
Pinacol CouplingCp₂TiCl₂Red-absorbing organic dyeAromatic aldehydesHigh diastereoselectivity for the syn product unimi.it
Reductive Epoxide OpeningCp₂TiCl₂Acridinium saltVarious epoxidesMild reaction conditions mdpi.com
Aldehyde AllylationCp₂TiCl₂4CzIPNAliphatic and aromatic aldehydesAvoids stoichiometric metal reductants rsc.org
Aldehyde PropargylationCp₂TiCl₂3DPAFIPNAliphatic and aromatic aldehydesGood yields, no allenyl isomers for simple substrates acs.org

Q & A

Q. What are the standard synthetic protocols for preparing cyclopentadienyl titanium trichloride (CpTiCl₃), and how can reaction yields be optimized?

CpTiCl₃ is synthesized via the reaction of titanium tetrachloride (TiCl₄) with cyclopentadiene derivatives. A common method involves reacting TiCl₄ with propylene and acetylene in a chemical reactor under catalytic conditions (e.g., Sc(OSO₂CF₃)₃), producing CpTiCl₃ and HCl as a byproduct . Yield optimization requires strict control of stoichiometric ratios (e.g., 1:2 molar ratio of TiCl₄ to cyclopentadiene precursors) and catalytic efficiency. Reaction temperature (typically 80–120°C) and inert atmosphere (argon/nitrogen) are critical to prevent ligand degradation. Post-synthesis purification via vacuum sublimation or recrystallization in non-polar solvents (e.g., benzene) improves purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing CpTiCl₃?

Key characterization methods include:

  • ¹H/¹³C NMR : To confirm cyclopentadienyl ligand coordination and symmetry (e.g., singlets for equivalent protons in η⁵-C₅H₅) .
  • FT-IR : Identification of Ti–Cl stretching vibrations (~400–450 cm⁻¹) and C–H bending modes of the cyclopentadienyl ring .
  • Elemental Analysis : Verification of C, H, and Cl content (theoretical: C 27.4%, H 2.3%, Cl 48.6% for C₅H₅Cl₃Ti) .
  • X-ray Diffraction (XRD) : For crystal structure determination, revealing a distorted tetrahedral geometry around the Ti center .

Q. What are the primary decomposition pathways or stability concerns for CpTiCl₃ under ambient conditions?

CpTiCl₃ is moisture-sensitive, undergoing hydrolysis to form TiO₂ and HCl. Storage requires anhydrous conditions (e.g., Schlenk lines, gloveboxes) and inert solvents (dry toluene, hexane). Thermal stability is moderate (melting point ~170°C), but prolonged heating above 200°C leads to ligand dissociation and TiCl₃ formation .

Advanced Research Questions

Q. How does CpTiCl₃ function as a precursor in synthesizing titanium-dithiophosphate complexes, and what structural insights inform catalytic activity?

CpTiCl₃ reacts with O,O'-dialkyl dithiophosphoric acids (e.g., (RO)₂P(S)SH) in a 1:2 molar ratio to form CpTiCl[S₂P(OR)₂]₂ complexes. The reaction proceeds via ligand substitution, where Cl⁻ is replaced by bidentate dithiophosphate ligands. Spectroscopic data (³¹P NMR, IR) confirm chelation, and XRD reveals a distorted tetrahedral geometry. These complexes exhibit catalytic activity in polymerization due to the electron-withdrawing effect of the dithiophosphate ligands, which modulate Ti's Lewis acidity .

Q. What mechanistic role does CpTiCl₃ play in stereoselective polymerization of styrene and butadiene?

CpTiCl₃, when activated by methylaluminoxane (MAO), initiates syndiotactic polystyrene polymerization via a cationic mechanism. The cyclopentadienyl ligand sterically directs monomer insertion, favoring syndiotacticity. Kinetic studies show that increasing the [Al]/[Ti] ratio enhances catalyst activity but may reduce stereocontrol. Competitive π-backbonding between Ti and the cyclopentadienyl ligand influences chain propagation rates .

Q. How can conflicting spectroscopic data (e.g., NMR splitting anomalies) in CpTiCl₃ derivatives be resolved?

Contradictions in ¹H NMR spectra (e.g., unexpected splitting of cyclopentadienyl protons) may arise from impurities, paramagnetic Ti³⁺ species, or dynamic ligand effects. Resolution strategies include:

  • Variable-Temperature NMR : To identify fluxional behavior or ligand rotation.
  • EPR Spectroscopy : To detect paramagnetic intermediates.
  • Computational Modeling (DFT) : To correlate observed splitting with possible conformers .

Q. What experimental design considerations are critical for studying CpTiCl₃’s reactivity in non-polar vs. polar solvent systems?

Solvent polarity significantly impacts CpTiCl₃’s reactivity:

  • Non-polar solvents (benzene, hexane) : Favor ligand substitution reactions (e.g., with phosphines or thiols) by stabilizing neutral intermediates.
  • Polar solvents (THF, DMF) : Promote ionic pathways (e.g., Ti–Cl bond heterolysis) but risk solvent coordination to Ti. Controlled experiments should monitor reaction progress via in situ IR or UV-vis spectroscopy to track intermediate formation .

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